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The presence of specific functional groups in 3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one suggests potential areas for investigation:
ZM39923 is a small molecule compound primarily recognized as a selective inhibitor of Janus kinase 3 (JAK3) and human tissue transglutaminase (TGM2). Its chemical formula is C23H25NO, and it has a molecular weight of approximately 331.46 g/mol. The compound is characterized by its unique structure, which includes a naphthalene moiety and an isopropylamino group, contributing to its biological activity. ZM39923 has been identified as a potent inhibitor with an inhibitory concentration (IC50) of 10 nM for TGM2 and varying pIC50 values for JAK1 and JAK3, indicating its potential therapeutic applications in diseases mediated by these targets .
ZM39923 undergoes specific chemical interactions that facilitate its inhibitory effects. Notably, it inhibits the activity of TGM2 through a thiol-dependent mechanism, which involves the reduction of an intramolecular disulfide bond. This reaction is crucial for the activation of TGM2, and ZM39923 effectively disrupts this process, leading to decreased enzyme activity . Additionally, it has been shown to interact with various signaling pathways by inhibiting JAK3 and JAK1, which are essential for cytokine-mediated signal transduction .
The biological activity of ZM39923 has been extensively studied, particularly in relation to its role as an inhibitor of JAK3 and TGM2. It exhibits significant anti-proliferative effects on CD4(+) T cells in rheumatoid arthritis models, where it induces apoptosis by inhibiting JAK3-STAT5 signaling pathways . Furthermore, ZM39923 has demonstrated protective effects in cellular models exposed to stressors like acrolein, suggesting its potential in neuroprotective applications . The compound's ability to modulate key signaling pathways positions it as a candidate for treating conditions such as autoimmune diseases and cancers.
The synthesis of ZM39923 involves several organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, compounds of similar classes are typically synthesized through multi-step reactions involving condensation reactions between amines and carbonyl compounds. The final product is often purified using chromatography techniques to ensure high purity levels suitable for biological testing .
ZM39923 holds promise in various therapeutic applications due to its inhibitory effects on JAK3 and TGM2. Its primary applications include:
Interaction studies involving ZM39923 have highlighted its selectivity for JAK3 over other kinases. It shows pIC50 values of 7.1 for JAK3 and 4.4 for JAK1, indicating a stronger affinity for JAK3 . Additionally, ZM39923 has been shown to inhibit epidermal growth factor receptor (EGFR) with a lower affinity compared to its primary targets. These interaction profiles suggest that while ZM39923 can affect multiple pathways, its specificity for JAK3 makes it a valuable tool in studying JAK-related signaling pathways.
Several compounds share structural or functional similarities with ZM39923. Below is a comparison highlighting their uniqueness:
Compound Name | Target(s) | IC50 Values | Unique Features |
---|---|---|---|
ZM449829 | Janus Kinase | 5 nM | Metabolite of ZM39923; more potent |
Tyrphostin 47 | Various kinases | µM range | Broader kinase inhibition profile |
Cystamine | Transglutaminase | µM range | Non-selective; broader mechanism |
Rottlerin | Protein Kinase | 20 ± 10 µM | Targets multiple kinases |
ZM39923 stands out due to its high specificity for JAK3 and TGM2, making it a targeted therapeutic agent compared to other inhibitors that may exhibit broader or less selective activity profiles .
ZM39923 is systematically named as 3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound exists in multiple salt forms, with the hydrochloride salt being the most commonly studied variant. The free base form carries the Chemical Abstracts Service registry number 273727-89-2, while the hydrochloride salt is identified by two distinct Chemical Abstracts Service numbers: 1021868-92-7 and 58753-54-1.
Regulatory database identifiers provide comprehensive tracking across scientific databases. The compound is catalogued in PubChem under Compound Identification Number 3797 for the free base and 176406 for the hydrochloride salt. The Environmental Protection Agency Distributed Structure-Searchable Toxicity database assigns the identifier DTXSID301017077, while the corresponding Chemical Identification number is DTXCID70129979. Additional research database identifiers include ChEMBL538798 in the ChEMBL medicinal chemistry database.
Alternative nomenclature systems generate several synonymous names reflecting different naming conventions. These include 1-Propanone, 3-[(1-methylethyl)(phenylmethyl)amino]-1-(2-naphthalenyl)-, and the descriptive name 3-benzylisopropylamino-1-naphthalen-2-yl-propan-1-one. Commercial suppliers often employ the designation "Janus kinase 3 Inhibitor IV" referencing its primary biological activity.
The molecular composition of ZM39923 varies depending on the specific salt form analyzed. The free base compound conforms to the molecular formula C₂₃H₂₅NO, corresponding to a molecular weight of 331.45 grams per mole. This composition reflects twenty-three carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom arranged in the characteristic beta-aminoketone structure.
The hydrochloride salt derivative exhibits the molecular formula C₂₃H₂₆ClNO, with a corresponding molecular weight of 367.91 grams per mole. The additional mass derives from the incorporation of one hydrochloric acid molecule, resulting in the addition of one hydrogen atom and one chlorine atom to the base structure. This salt formation significantly impacts the compound's physicochemical properties, particularly solubility characteristics and stability profiles.
Compound Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
---|---|---|---|
Free Base | C₂₃H₂₅NO | 331.45 | 273727-89-2 |
Hydrochloride Salt | C₂₃H₂₆ClNO | 367.91 | 1021868-92-7 / 58753-54-1 |
Elemental analysis reveals the carbon content comprises approximately 83.35% of the free base molecular weight, while hydrogen contributes 7.60%, nitrogen 4.23%, and oxygen 4.83%. The hydrochloride salt demonstrates altered elemental percentages due to the incorporation of the chloride ion, with carbon representing 75.08%, hydrogen 7.12%, chlorine 9.64%, nitrogen 3.81%, and oxygen 4.35% of the total molecular weight.
ZM39923 possesses a complex three-dimensional structure characterized by multiple rotatable bonds and conformational flexibility. The compound exhibits an achiral configuration with zero defined stereocenters and no E/Z geometric centers, indicating the absence of optical isomerism. This structural characteristic simplifies both synthetic approaches and analytical characterization procedures.
The core structural framework consists of a naphthalene ring system connected via a three-carbon propanone chain to a disubstituted amino group. The naphthalene moiety provides significant aromatic character and contributes substantially to the compound's hydrophobic properties. The ketone functionality at the beta position relative to the amino group creates the characteristic beta-aminoketone pharmacophore that determines much of the compound's biological activity.
Conformational analysis reveals considerable flexibility around several rotatable bonds, particularly the connections between the benzyl group and the nitrogen atom, and between the nitrogen and the propanone chain. Three-dimensional conformer modeling indicates that the compound can adopt multiple low-energy conformations, with the most stable configurations typically positioning the aromatic rings in orientations that minimize steric hindrance while maximizing favorable pi-pi interactions.
The Simplified Molecular Input Line Entry System representation CC(C)N(CCC(=O)C1=CC=C2C=CC=CC2=C1)CC3=CC=CC=C3 provides a linear description of the molecular connectivity. This notation clearly illustrates the branched isopropyl group attached to the nitrogen, the benzyl substituent, and the naphthalene-containing ketone moiety.
Multiple synthetic approaches have been developed for ZM39923 preparation, with the Mannich reaction and Michael addition representing the two primary methodologies. The Mannich reaction pathway involves the condensation of formaldehyde, N-isopropyl benzylamine, and a naphthalene-containing methyl ketone precursor. However, this direct approach often yields limited quantities of the desired product when conventional conditions are employed.
An alternative Michael addition strategy demonstrates superior efficiency and yield. This approach couples benzylisopropyl amine with naphthalene-2-yl vinyl ketone in the presence of stoichiometric lithium perchlorate under solvent-free conditions. The reaction proceeds through nucleophilic attack of the amine on the activated vinyl ketone, followed by protonation to yield the beta-aminoketone product. This methodology consistently produces higher yields and requires fewer purification steps compared to the Mannich approach.
Advanced synthetic protocols have incorporated microwave-assisted heating to accelerate reaction rates and improve product formation. One optimized procedure involves coupling acrolein with isopropyl benzyl amine in ethanol at temperatures between 90-92°C for 40 hours, forming an amino-aldehyde intermediate. Subsequent treatment with appropriate Grignard reagents in anhydrous tetrahydrofuran at 0°C generates the final product with good yields and high purity.
Industrial-scale production considerations emphasize the importance of reaction optimization for commercial viability. Continuous flow reactor systems offer advantages in terms of consistent quality control and enhanced safety profiles when handling the reactive intermediates involved in ZM39923 synthesis. The use of specific catalysts and carefully controlled reaction conditions can significantly enhance process efficiency while minimizing the formation of unwanted side products.
ZM39923 demonstrates distinctive solubility characteristics that vary significantly between different solvent systems. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 28 milligrams per milliliter (76.11 millimolar) when sonication is employed to enhance dissolution. Ethanol represents another suitable solvent system, supporting concentrations of approximately 8 milligrams per milliliter (21.74 millimolar) under similar sonication conditions.
Aqueous solubility presents significant limitations, with the compound classified as insoluble or only slightly soluble in water-based systems. This hydrophobic character reflects the substantial aromatic content and the overall lipophilic nature of the molecular structure. The poor water solubility often necessitates the use of organic co-solvents or solubilization techniques for biological assay applications.
Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Optimization Method |
---|---|---|---|
Dimethyl Sulfoxide | 28 | 76.11 | Sonication Recommended |
Ethanol | 8 | 21.74 | Sonication Recommended |
Water | <1 | <2.7 | Insoluble/Slightly Soluble |
Stability analysis reveals that ZM39923 undergoes rapid decomposition in neutral buffer systems through a retro-Michael reaction mechanism. The compound exhibits a half-life of approximately 36 minutes at pH 7.43 and 25°C, breaking down to form ZM 449829, a vinyl ketone derivative. This breakdown product demonstrates similar or enhanced biological activity compared to the parent compound, suggesting that ZM39923 may function as a prodrug in certain biological systems.
The decomposition pathway involves elimination of the N-benzyl isopropyl-amino fragment, resulting in the formation of the more reactive vinyl ketone ZM 449829. This transformation represents a significant consideration for both storage conditions and experimental design, as the compound's activity profile may change over time depending on the pH and temperature conditions employed.
Storage recommendations emphasize the importance of maintaining desiccated conditions at +4°C to minimize degradation. Long-term stability studies indicate that powder formulations remain stable for up to three years under these conditions, while solution preparations in appropriate organic solvents maintain stability for one year when stored at -80°C.